molecular formula C14H15NO4 B2538012 Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate CAS No. 50689-43-5

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate

Cat. No.: B2538012
CAS No.: 50689-43-5
M. Wt: 261.277
InChI Key: FCVIMHFZWTWHLG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of various functional groups, such as hydroxyl, methoxy, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, solvents like ethanol or tetrahydrofuran, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .

Scientific Research Applications

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions with biological macromolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer agents.

    Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups like hydroxyl and methoxy enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-3-methylquinoline-2-carboxylate
  • 4-Hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is unique due to the presence of the methoxy group at position 8, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

ethyl 8-methoxy-3-methyl-4-oxo-1H-quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)13(16)9-6-5-7-10(18-3)12(9)15-11/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVIMHFZWTWHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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